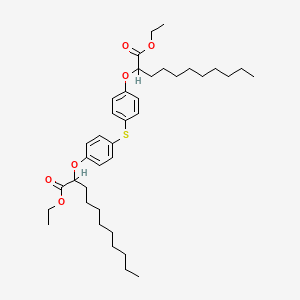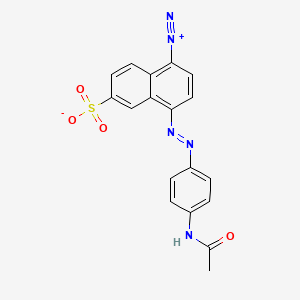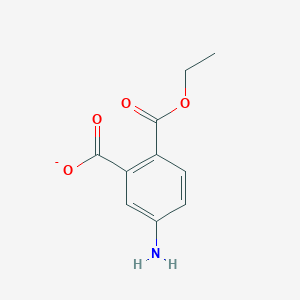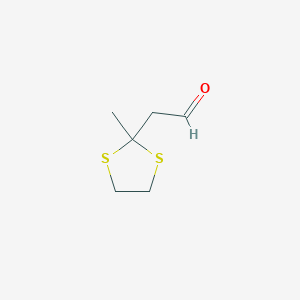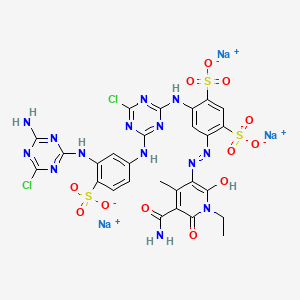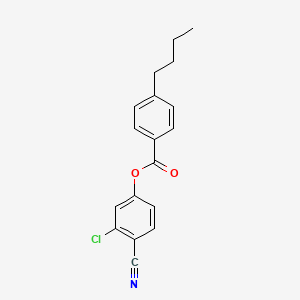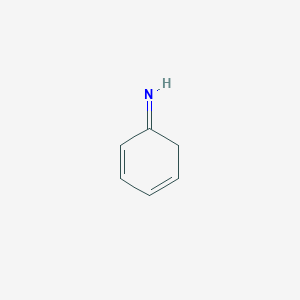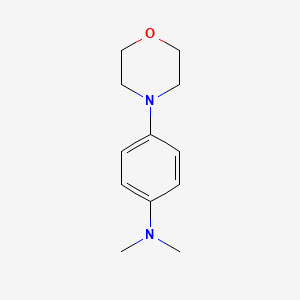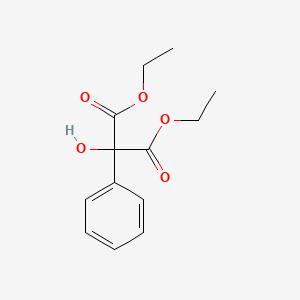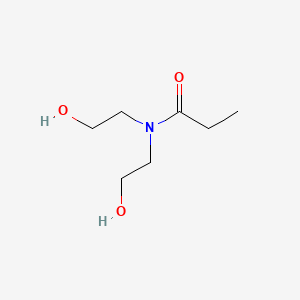
N-bis(2-hydroxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amides, C8-18, N,N-bis(hydroxyethyl) are a class of organic compounds characterized by the presence of amide groups with alkyl chains ranging from 8 to 18 carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amides, C8-18, N,N-bis(hydroxyethyl) typically involves the reaction of fatty acids or their esters with diethanolamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction can be represented as follows:
R-COOH+HOC2H4NH2C2H4OH→R-CONH2C2H4OH+H2O
where R represents the alkyl chain of the fatty acid .
Industrial Production Methods
In industrial settings, the production of these amides is often carried out in large reactors where fatty acids or their methyl esters are reacted with diethanolamine. The reaction is typically catalyzed by acidic or basic catalysts to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to achieve complete conversion .
化学反応の分析
Types of Reactions
Amides, C8-18, N,N-bis(hydroxyethyl) can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acid and diethanolamine.
Oxidation: These compounds can be oxidized to form corresponding amides with oxidized alkyl chains.
Substitution: The hydroxyl groups in the molecule can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Fatty acids and diethanolamine.
Oxidation: Oxidized amides.
Substitution: Substituted amides with modified alkyl chains.
科学的研究の応用
Amides, C8-18, N,N-bis(hydroxyethyl) have a wide range of applications in scientific research and industry:
Chemistry: Used as surfactants and emulsifiers in various chemical formulations.
Biology: Employed in the preparation of biological buffers and as stabilizers in biochemical assays.
Medicine: Utilized in the formulation of pharmaceutical products, particularly in topical applications.
Industry: Widely used in the production of personal care products, detergents, and lubricants.
作用機序
The mechanism of action of Amides, C8-18, N,N-bis(hydroxyethyl) primarily involves their surfactant properties. These compounds reduce the surface tension of liquids, allowing them to act as emulsifiers and dispersants. The hydroxyl groups in the molecule enhance their solubility in water, making them effective in various aqueous formulations .
類似化合物との比較
Similar Compounds
- Amides, C8-18, N,N-bis(methyl)
- Amides, C8-18, N,N-bis(ethyl)
- Amides, C8-18, N,N-bis(propyl)
Uniqueness
Amides, C8-18, N,N-bis(hydroxyethyl) are unique due to the presence of hydroxyl groups, which enhance their solubility in water and their ability to form stable emulsions. This property makes them particularly valuable in applications where water solubility and emulsification are critical .
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
N,N-bis(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C7H15NO3/c1-2-7(11)8(3-5-9)4-6-10/h9-10H,2-6H2,1H3 |
InChIキー |
SYPHJTHTISZWPX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
